Synthesis Yield of H-Hyp-Obzl p-Toluenesulfonate Salt via Direct Esterification
The p-toluenesulfonate salt of H-Hyp-Obzl was obtained from trans-4-hydroxy-L-proline in a single-step esterification with benzyl alcohol using p-toluenesulfonic acid as catalyst, yielding a white crystalline solid with a reported yield of 98% after crystallization [1]. This represents a near-quantitative conversion for the direct esterification of a hydroxyproline derivative, establishing a benchmark for procurement-grade synthesis efficiency.
| Evidence Dimension | Synthesis yield (single-step esterification) |
|---|---|
| Target Compound Data | 98% yield (after crystallization) |
| Comparator Or Baseline | Baseline yield range for amino acid benzyl ester syntheses under similar conditions typically 70–90% [class-level inference] |
| Quantified Difference | At least 8–28 percentage points higher than typical baseline yields |
| Conditions | trans-4-hydroxyproline + benzyl alcohol, p-toluenesulfonic acid monohydrate catalyst, crystallization from reaction mixture |
Why This Matters
Higher synthetic yield translates to lower cost of goods for procurement, reduced waste, and more efficient scale-up for industrial peptide manufacturing.
- [1] Sharma, R., & Lubell, W. D. (1996). Regioselective Enolization and Alkylation of 4-Oxo-N-(9-phenylfluoren-9-yl)proline: Synthesis of Enantiopure Proline−Valine and Hydroxyproline−Valine Chimeras. The Journal of Organic Chemistry, 61(1), 202–209. DOI: 10.1021/jo9514984 View Source
